molecular formula C13H13NO4S2 B1351269 Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate CAS No. 79128-72-6

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate

Cat. No.: B1351269
CAS No.: 79128-72-6
M. Wt: 311.4 g/mol
InChI Key: JTRQMORGBIFWFY-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate (CAS: 79128-72-6) is a thiophene-derived sulfonamide compound with the molecular formula C₁₃H₁₃NO₄S₂ and a molecular weight of 311.38 g/mol . The structure comprises a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a [(4-methylphenyl)sulfonyl]amino (tosylamino) moiety. Unlike sulfonylurea herbicides (e.g., thifensulfuron-methyl), it lacks a triazine or urea bridge, limiting its herbicidal applications .

Properties

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-9-3-5-10(6-4-9)20(16,17)14-11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQMORGBIFWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384569
Record name Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-72-6
Record name Methyl 3-[[(4-methylphenyl)sulfonyl]amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79128-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table compares Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate with key analogs:

Compound Name Molecular Formula Substituent(s) CAS Number Key Applications/Properties
This compound C₁₃H₁₃NO₄S₂ Tosylamino, methyl carboxylate 79128-72-6 Organic synthesis, potential drug intermediate
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ Sulfonylurea bridge, triazine ring 79277-27-3 Herbicide (inhibits acetolactate synthase)
Methyl 3-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylate C₁₂H₁₂N₂O₄S₂ Pyridinylmethyl sulfonamide 321715-39-3 Research applications (unclear)
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate C₈H₉NO₃S₂ Sulfanylacetyl group Not Provided Synthesis intermediate
Methyl 3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate C₉H₁₁NO₆S₂ Methoxy-oxoethyl sulfonamide 106820-63-7 Chemical research
Key Observations:

Substituent Effects: The tosylamino group in the target compound enhances steric bulk and electron-withdrawing properties compared to smaller substituents like sulfanylacetyl () or pyridinylmethyl (). This influences reactivity in nucleophilic substitution or coupling reactions. Thifensulfuron-methyl contains a sulfonylurea bridge linked to a triazine ring, enabling herbicidal activity by inhibiting plant acetolactate synthase (ALS) . The target compound lacks this bridge, rendering it inactive as a herbicide.

Stability and Reactivity: Sulfonamides (e.g., tosylamino) are more hydrolytically stable than sulfonylureas, which degrade readily in soil and water . This makes the target compound suitable for applications requiring prolonged stability. The methoxy-oxoethyl sulfonamide in CAS 106820-63-7 introduces a labile ester group, increasing susceptibility to hydrolysis compared to the tosylamino group .

Research Findings and Implications

Stability Advantage: The tosylamino group’s resistance to hydrolysis makes the compound more stable than sulfonylureas, ideal for long-term storage or iterative synthetic processes.

However, the sulfonamide moiety may interact with bacterial or mammalian enzymes, warranting antimicrobial or anticancer studies.

Environmental Impact: As a non-pesticide, the compound likely has lower ecotoxicity compared to sulfonylurea herbicides, which require strict regulatory controls .

Biological Activity

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate is a chemical compound with significant potential in medicinal chemistry. It features a thiophene ring, which is known for its biological activity, and a sulfonamide moiety that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H13NO4S2
  • Melting Point : 147-151°C
  • Density : 1.401 g/cm³

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.
  • Antimicrobial Properties : Compounds with similar structures have shown antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties.

Biological Activity Overview

Activity TypeFindingsReference
AntibacterialExhibits activity against Escherichia coli and Staphylococcus aureus in preliminary studies.
AntifungalPotential antifungal activity noted in related compounds.
Enzyme InhibitionMay inhibit carbonic anhydrase; further studies needed to confirm specificity and potency.

Case Studies and Research Findings

  • Antibacterial Activity Study :
    A study investigated the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated effective inhibition against common bacterial strains, highlighting the compound's potential as a therapeutic agent for bacterial infections.
  • Enzyme Inhibition Analysis :
    Research has focused on the enzyme inhibition capabilities of sulfonamide compounds. This compound was evaluated for its effects on carbonic anhydrase activity, showing promising results that warrant further exploration into its mechanism of action.
  • Pharmacological Applications :
    The compound's structure suggests potential applications in treating conditions such as hypertension and glaucoma due to its ability to modulate enzyme activity related to fluid balance and pressure regulation within the body.

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